N-(2,5-dimethoxyphenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide is a complex organic compound that belongs to the class of acetamides. This compound features a unique structure combining a dimethoxyphenyl group and a purine derivative, which may impart specific chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide typically involves multi-step organic reactions. The starting materials might include 2,5-dimethoxyaniline and a purine derivative. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product’s formation.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions for yield and purity. Techniques such as continuous flow reactors and automated synthesis might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form new derivatives.
Reduction: Reduction reactions might be used to modify the functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry
In chemistry, N-(2,5-dimethoxyphenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide may be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound might be studied for its potential interactions with biological macromolecules. Its structural features could enable binding to specific proteins or nucleic acids, making it a candidate for drug discovery.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with biological targets might lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound might be used in the production of specialty chemicals, pharmaceuticals, or other high-value products.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide likely involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other acetamides or purine derivatives with comparable structures. Examples could be:
- N-(2,5-dimethoxyphenyl)acetamide
- 1,3-dimethyl-2,6-dioxo-7H-purin-7-yl acetamide
Uniqueness
What sets N-(2,5-dimethoxyphenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide apart is its combination of a dimethoxyphenyl group and a purine derivative. This unique structure may confer specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H19N5O5 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide |
InChI |
InChI=1S/C17H19N5O5/c1-20-15-14(16(24)21(2)17(20)25)22(9-18-15)8-13(23)19-11-7-10(26-3)5-6-12(11)27-4/h5-7,9H,8H2,1-4H3,(H,19,23) |
InChI Key |
KOXMJQIYZOYRIT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
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